REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1S([O-])(=O)=O.[Na+].[NH2-:15].[Na+].N>>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[NH2:15] |f:0.1,2.3|
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Name
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sodium 2,3,5-trimethylbenzene sulfonate
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Quantity
|
11.2 g
|
Type
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reactant
|
Smiles
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CC1=C(C=C(C=C1C)C)S(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
5.2 g
|
Type
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reactant
|
Smiles
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[NH2-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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N
|
Name
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resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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|
Name
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liquid
|
Quantity
|
60 mL
|
Type
|
solvent
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction pressure in the autoclave
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Type
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CUSTOM
|
Details
|
during the reaction
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Type
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CUSTOM
|
Details
|
After the ammonia was removed
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Type
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ADDITION
|
Details
|
10 ml of water was added to the reaction mixture for hydrolysis
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Type
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EXTRACTION
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Details
|
The product was extracted with ether
|
Type
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DISTILLATION
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Details
|
the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 2,3,5-trimethyl aniline
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 78.8% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |